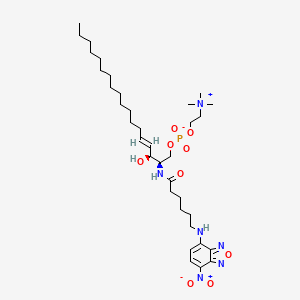

Fluorescent sphingomyelin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

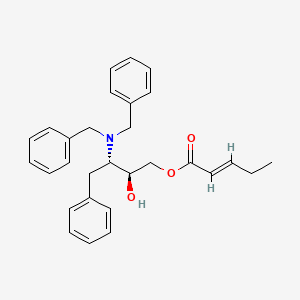

Fluorescent sphingomyelin is a derivative of sphingomyelin, a type of sphingolipid found in animal cell membranes, particularly in the outer leaflet of the plasma membrane. Sphingomyelins play a crucial role in cellular processes such as signal transduction and cell recognition. The fluorescent derivative is synthesized by attaching a hydrophilic fluorophore to the sphingomyelin molecule, allowing researchers to visualize and study its behavior in biological systems .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Fluorescent sphingomyelin can be synthesized through the reverse hydrolysis reaction of sphingolipid ceramide N-deacylase. This enzyme catalyzes the condensation of free fatty acids to lyso-sphingolipids, producing sphingolipids. The reaction typically occurs in a glycine buffer at pH 10, with overall yields of around 60% . Another method involves conjugating a hydrophilic fluorophore to the sphingomyelin choline headgroup via a hydrophilic nonaethylene glycol linker .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the aforementioned enzymatic methods. The process is optimized for high yield and purity, ensuring that the fluorescent properties of the compound are retained for various applications.

Análisis De Reacciones Químicas

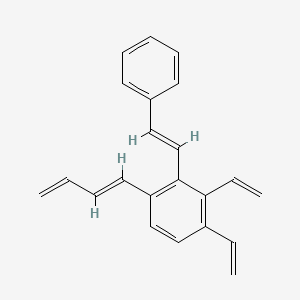

Types of Reactions: Fluorescent sphingomyelin undergoes several types of chemical reactions, including:

Oxidation: The fluorophore attached to the sphingomyelin can undergo oxidation, affecting its fluorescence properties.

Reduction: Reduction reactions can also alter the fluorescence intensity and wavelength.

Substitution: The fluorophore can be substituted with other fluorescent molecules to modify its properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various fluorophores for substitution reactions. The reactions typically occur under mild conditions to preserve the integrity of the sphingomyelin molecule.

Major Products: The major products of these reactions are modified this compound molecules with altered fluorescence properties, which can be used for specific research applications.

Aplicaciones Científicas De Investigación

Fluorescent sphingomyelin has a wide range of applications in scientific research, including:

Chemistry: Used to study the behavior of sphingomyelin in different chemical environments and its interactions with other molecules.

Industry: Employed in the development of biosensors and diagnostic tools for detecting sphingomyelin-related abnormalities.

Mecanismo De Acción

The mechanism of action of fluorescent sphingomyelin involves its incorporation into cell membranes, where it participates in the formation of lipid rafts. These rafts serve as platforms for signal transduction and other cellular processes. The fluorescent properties of the compound allow researchers to track its movement and interactions within the membrane . Sphingomyelinase enzymes can hydrolyze sphingomyelin, generating ceramides that play a role in apoptosis and other cellular responses .

Comparación Con Compuestos Similares

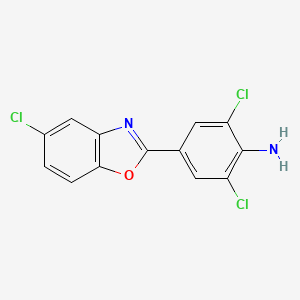

Fluorescent sphingomyelin can be compared with other fluorescent lipids such as:

Fluorescent Ceramide: Similar in structure but differs in its role and localization within the cell membrane.

Fluorescent Phosphocholine: Another membrane lipid with distinct fluorescent properties and applications.

Fluorescent Phosphatidylinositol-bisphosphate: Involved in different signaling pathways compared to sphingomyelin.

This compound is unique in its ability to form cholesterol-dependent raft domains and its specific interactions with other raft-associated molecules .

Propiedades

Fórmula molecular |

C35H61N6O9P |

|---|---|

Peso molecular |

740.9 g/mol |

Nombre IUPAC |

[(E,2R,3S)-3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C35H61N6O9P/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-21-32(42)30(28-49-51(46,47)48-27-26-41(2,3)4)37-33(43)22-19-17-20-25-36-29-23-24-31(40(44)45)35-34(29)38-50-39-35/h18,21,23-24,30,32,42H,5-17,19-20,22,25-28H2,1-4H3,(H2-,36,37,39,43,46,47)/b21-18+/t30-,32+/m1/s1 |

Clave InChI |

YDBDYTGWMRUUSN-HHQLTTOZSA-N |

SMILES isomérico |

CCCCCCCCCCCCC/C=C/[C@@H]([C@@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |

SMILES canónico |

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-Cyclopropanedicarboxylic acid bis [(1R, 2S, 5R)]-5-methyl-2-(1-methylethyl)](/img/structure/B13797510.png)

![3-Methyl-7-(methylsulfanyl)-2h-pyrazolo[4,3-d]pyrimidine](/img/structure/B13797516.png)

![2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol](/img/structure/B13797536.png)

![5-[(5-Chloro-2-hydroxyphenyl)azo]quinolin-8-OL](/img/structure/B13797537.png)

![1-[2-(2-Propoxyethoxy)ethoxy]propane](/img/structure/B13797540.png)